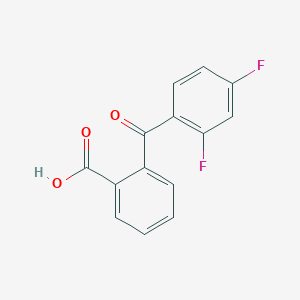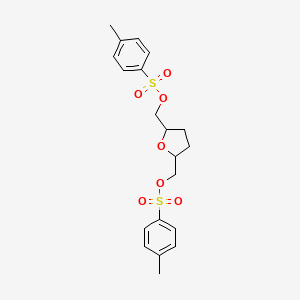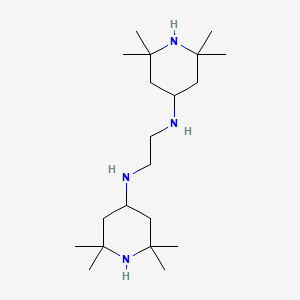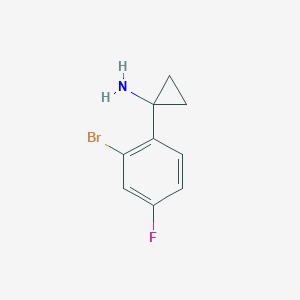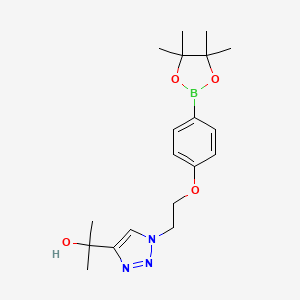
2-(1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a complex organic compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the triazole ring and the boronic acid ester makes this compound particularly interesting for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. The reaction conditions usually involve a copper(I) catalyst, an alkyne, and an azide in a suitable solvent.
Attachment of the Boronic Acid Ester: The phenylboronic acid can be esterified with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.
Linking the Triazole and Boronic Acid Ester: This step involves the use of a suitable linker, such as an ethylene glycol derivative, to connect the triazole ring to the boronic acid ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The boronic acid ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of biaryl compounds.
科学的研究の応用
Chemistry
In organic chemistry, 2-(1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is used as a building block for the synthesis of more complex molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound can be used in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules. This is particularly useful in the development of biosensors and diagnostic tools.
Medicine
In medicinal chemistry, this compound can be used to develop new drugs. The triazole ring is known for its bioactivity, and the boronic acid ester can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for different applications.
作用機序
The mechanism of action of 2-(1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, while the boronic acid ester can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of biological pathways and lead to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the triazole ring and the ethylene glycol linker.
4-(2-Hydroxypropan-2-yl)phenylboronic Acid: Similar structure but without the triazole ring.
Pinacol Boronic Esters: Similar boronic acid ester but different substituents.
Uniqueness
The uniqueness of 2-(1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol lies in its combination of the triazole ring and the boronic acid ester. This combination provides a unique set of chemical properties that can be exploited in various applications, from organic synthesis to medicinal chemistry.
特性
分子式 |
C19H28BN3O4 |
|---|---|
分子量 |
373.3 g/mol |
IUPAC名 |
2-[1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]triazol-4-yl]propan-2-ol |
InChI |
InChI=1S/C19H28BN3O4/c1-17(2,24)16-13-23(22-21-16)11-12-25-15-9-7-14(8-10-15)20-26-18(3,4)19(5,6)27-20/h7-10,13,24H,11-12H2,1-6H3 |
InChIキー |
OKOUBKBWLIHWAD-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3C=C(N=N3)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


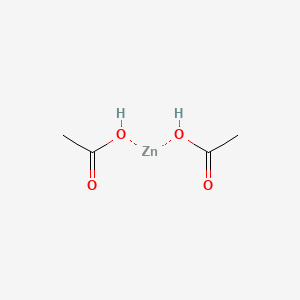
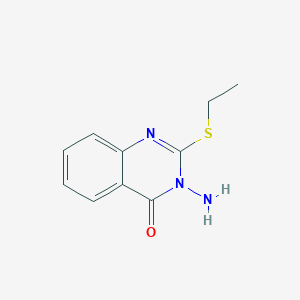
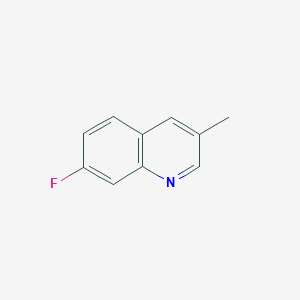
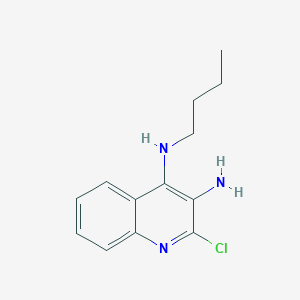
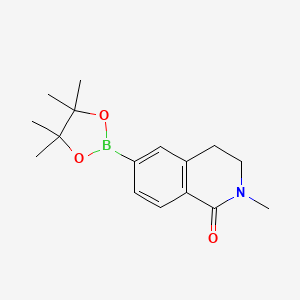
![DL-Proline, 1-[(3-fluorophenyl)methyl]-5-oxo-](/img/structure/B8807694.png)
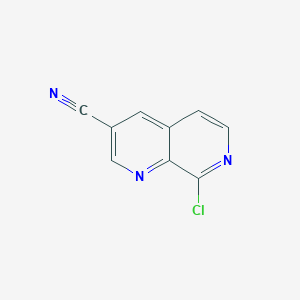
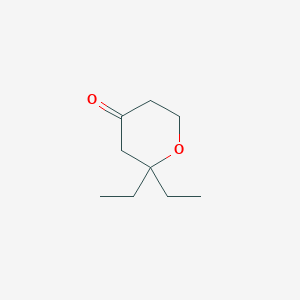
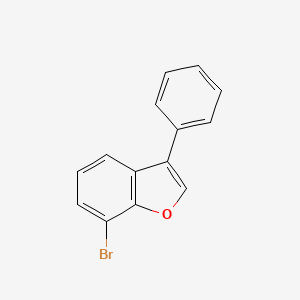
![6-(hydroxymethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8807720.png)
